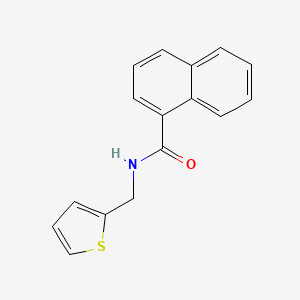
N-(2-thienylmethyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-thienylmethyl)-1-naphthamide, also known as TMN-355, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. TMN-355 belongs to the class of compounds known as naphthamides, which are characterized by their naphthalene ring structure.
Wirkmechanismus
N-(2-thienylmethyl)-1-naphthamide works by inhibiting the activity of a protein called vascular endothelial growth factor receptor (VEGFR). VEGFR is involved in the growth of blood vessels, which is important for the growth and spread of cancer cells. By inhibiting VEGFR, N-(2-thienylmethyl)-1-naphthamide can prevent the growth and spread of cancer cells. In addition, N-(2-thienylmethyl)-1-naphthamide has been shown to activate a protein called AMP-activated protein kinase (AMPK), which is involved in regulating glucose and lipid metabolism. This may explain its potential use in the treatment of diabetes.
Biochemical and Physiological Effects:
N-(2-thienylmethyl)-1-naphthamide has been shown to have a number of biochemical and physiological effects. In cancer research, N-(2-thienylmethyl)-1-naphthamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This is important for the growth and spread of cancer cells, as they require a blood supply to survive. In addition, N-(2-thienylmethyl)-1-naphthamide has been shown to induce apoptosis, which is a form of programmed cell death that is important for the removal of damaged or unwanted cells. In diabetes research, N-(2-thienylmethyl)-1-naphthamide has been shown to improve glucose tolerance and insulin sensitivity, which are important for maintaining normal blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-thienylmethyl)-1-naphthamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. N-(2-thienylmethyl)-1-naphthamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, it may have off-target effects that could interfere with other aspects of cellular function.
Zukünftige Richtungen
There are several future directions for research on N-(2-thienylmethyl)-1-naphthamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use as a therapeutic agent for other diseases, such as cardiovascular disease. In addition, further research is needed to fully understand the long-term safety and efficacy of N-(2-thienylmethyl)-1-naphthamide, as well as its potential off-target effects.
Synthesemethoden
N-(2-thienylmethyl)-1-naphthamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-1-naphthalene with thioanisole in the presence of a palladium catalyst, followed by the addition of lithium diisopropylamide and then treatment with trimethylsilyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(2-thienylmethyl)-1-naphthamide has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In cancer research, N-(2-thienylmethyl)-1-naphthamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In diabetes research, N-(2-thienylmethyl)-1-naphthamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In Alzheimer's disease research, N-(2-thienylmethyl)-1-naphthamide has been shown to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the development of the disease.
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c18-16(17-11-13-7-4-10-19-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKLNUNDYDSKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

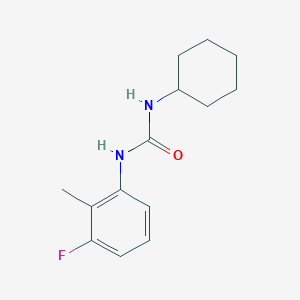
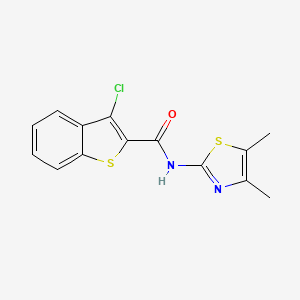
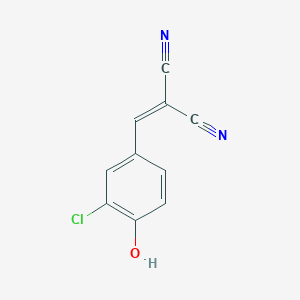
![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)
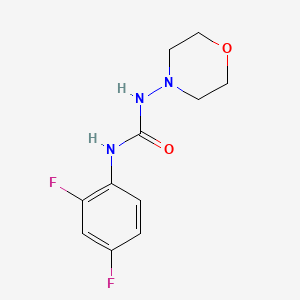
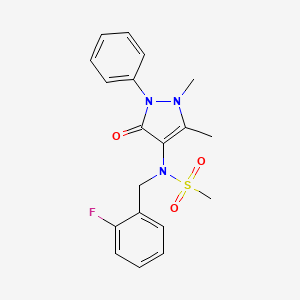
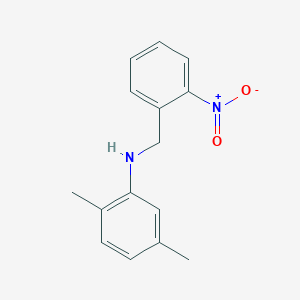
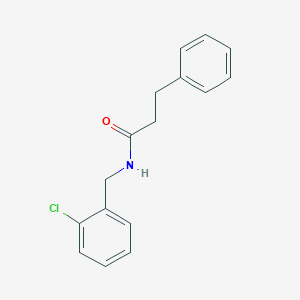
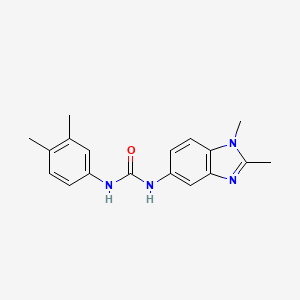
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)
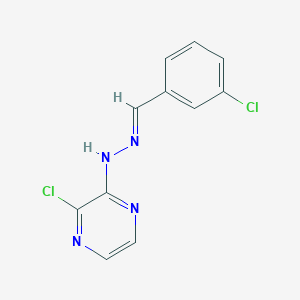
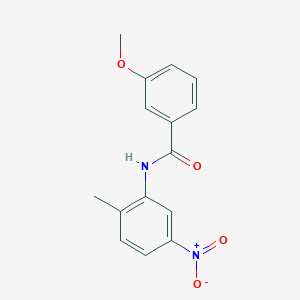
![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)